molecular formula C5H9BrO2 B2768095 3-(2-Bromoethoxy)oxetane CAS No. 2092628-73-2

3-(2-Bromoethoxy)oxetane

Cat. No.: B2768095
CAS No.: 2092628-73-2
M. Wt: 181.029
InChI Key: ZEFQQMJSBJJGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromoethoxy)oxetane (CAS 1690754-22-3) is a valuable chemical building block in organic synthesis and drug discovery. With the molecular formula C5H9BrO2 and a molecular weight of 165.03 g/mol, this compound features an oxetane ring, a four-membered cyclic ether, which is of high interest in modern medicinal chemistry as a polar, metabolically stable isostere for carbonyl and gem-dimethyl groups . This substitution can improve the physicochemical properties and pharmacokinetic profiles of drug candidates, making oxetane-containing compounds attractive in the design of new therapeutic agents . The molecule's structure, which combines the strained oxetane ring with a flexible bromoethoxy side chain (SMILES: C1C(CO1)OCCBr), offers two distinct reactive sites for further chemical elaboration . The bromine atom serves as a versatile handle for nucleophilic substitution reactions, such as Williamson ether synthesis, allowing researchers to link the molecule to other complex fragments . Simultaneously, the oxetane oxygen's exposed lone pairs, a result of the ring's strained C-O-C bond angle, make it a strong hydrogen-bond acceptor, which can be exploited to modulate the solubility and binding characteristics of the final molecule . This dual functionality makes this compound a versatile precursor for constructing spirocyclic or bridged oxetane structures, which are increasingly prevalent in bioactive molecules and natural products . It is recommended to store this compound under an inert atmosphere in a freezer, below -20°C, to ensure long-term stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(2-bromoethoxy)oxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c6-1-2-8-5-3-7-4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFQQMJSBJJGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092628-73-2
Record name 3-(2-bromoethoxy)oxetane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethoxy)oxetane typically involves the reaction of oxetane with 2-bromoethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the oxetane, followed by the addition of 2-bromoethanol to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethoxy)oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(2-azidoethoxy)oxetane, while oxidation with potassium permanganate could produce this compound derivatives with hydroxyl groups .

Scientific Research Applications

Introduction to 3-(2-Bromoethoxy)oxetane

This compound is a compound that belongs to the oxetane family, which has garnered attention in medicinal chemistry due to its unique structural properties and potential applications in drug development. Oxetanes are characterized by a four-membered cyclic ether structure, which can impart distinct physicochemical properties that are advantageous in pharmaceutical contexts.

Drug Design and Development

Oxetanes, including this compound, have been recognized as valuable bioisosteres in drug design. Their ability to mimic the spatial electronic properties of more common functional groups allows them to enhance binding interactions with biological targets. This characteristic is particularly useful in optimizing the pharmacokinetic profiles of drug candidates, including solubility, absorption, and metabolic stability .

  • Case Studies:
    • Recent studies have shown that oxetanes can replace carbonyl and gem-dimethyl functionalities in drug candidates, expanding the scope of medicinal chemistry .
    • Several oxetane-containing compounds are currently in clinical trials, indicating their viability as therapeutic agents .

Synthesis of Novel Compounds

The synthetic versatility of this compound has been demonstrated through various reactions that lead to the formation of complex molecules. The compound serves as a precursor for generating diverse derivatives that can be tailored for specific biological activities .

  • Synthetic Pathways:
    • Photochemical methods have been employed to synthesize oxetane derivatives, which can include amino acids and other biologically relevant structures .
    • The stability of the oxetane ring under different reaction conditions has been extensively studied, facilitating the development of synthetic protocols that allow for large-scale production .

Bioactivity and Therapeutic Potential

Research indicates that oxetanes may enhance the biological activity of certain compounds by modifying their interaction with target proteins or enzymes. The incorporation of this compound into lead compounds has shown promise in improving their efficacy and selectivity .

  • Therapeutic Candidates:
    • Studies have reported on the development of oxetane analogs of existing drugs, which can lead to improved therapeutic profiles. For instance, oxetane derivatives have been synthesized as analogs for antidepressants and anticancer agents .

Comparative Analysis of Oxetanes

The following table summarizes key characteristics and applications of various oxetanes, including this compound:

Compound NameStructureKey ApplicationsNotable Findings
This compoundStructureDrug design, synthesis of analogsEnhances binding interactions
OxetanoneStructureMedicinal chemistryReplaces carbonyl functionalities
Oxetane-Carboxylic AcidsStructureSynthesis of lactonesUnstable at room temperature

Mechanism of Action

The mechanism of action of 3-(2-Bromoethoxy)oxetane involves its interaction with various molecular targets. The bromoethoxy group can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities. The oxetane ring’s strain and reactivity also contribute to its ability to participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3-(2-Bromoethoxy)oxetane with structurally analogous oxetanes:

Compound Molecular Formula Molecular Weight (g/mol) logD (pH 7.4)* Density (g/cm³) Stability Notes
This compound C₅H₉BrO₂ 181.03 ~2.5–3.5† ~1.3–1.5‡ Moderate stability; pH-sensitive bromine
3-(Bromomethyl)-3-methyloxetane C₅H₉BrO 165.03 ~3.0–4.0 1.496 (predicted) Enhanced stability due to 3,3-disubstitution
3-(Nitromethylene)oxetane C₄H₅NO₃ 115.09 ~1.0–1.5 1.201 (predicted) High reactivity for aza-Michael additions
3-(2-Bromophenyl)oxetane C₉H₉BrO 213.07 ~4.0–5.0 1.496 (predicted) Aromatic substitution increases lipophilicity
3,3-Diethyloxetane C₇H₁₄O 114.19 ~1.7–2.5 0.89 (estimated) High stability at varied pH

*Estimated logD ranges based on substituent contributions (e.g., bromine increases lipophilicity).
†Predicted based on ethoxy group’s polarity offsetting bromine’s lipophilicity.
‡Inferred from similar brominated oxetanes .

Stability and Reactivity

  • Substitution Pattern: 3,3-Disubstituted oxetanes (e.g., 3-(bromomethyl)-3-methyloxetane) exhibit superior chemical stability compared to monosubstituted derivatives like this compound, as the geminal substitution reduces ring strain and hydrolytic susceptibility .
  • Reactivity : The bromine in this compound enables nucleophilic substitution (e.g., Suzuki coupling or polymer initiation), similar to 3-(bromomethyl)-3-methyloxetane . In contrast, 3-(nitromethylene)oxetane undergoes aza-Michael additions with tetrazoles, forming energetic materials .
  • pH Sensitivity : Unlike 3,3-diaryloxetanes (stable across pH 1–10), brominated oxetanes may degrade under strongly acidic or basic conditions due to C–Br bond cleavage .

Biological Activity

3-(2-Bromoethoxy)oxetane is a compound that incorporates an oxetane ring, which is a four-membered cyclic ether. Oxetanes are of significant interest in medicinal chemistry due to their unique structural properties that can influence biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The structure of this compound can be represented as follows:

C5H9BrO2\text{C}_5\text{H}_9\text{BrO}_2

This compound features a bromoethoxy substituent that may enhance its reactivity and biological interactions. The oxetane ring itself can serve as a bioisostere for other functional groups, potentially improving pharmacokinetic properties.

Biological Activity Overview

The biological activities associated with oxetane-containing compounds, including this compound, have been documented in various studies. These activities include:

  • Anticancer Activity : Several studies have reported that oxetane derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, some analogues have shown IC50 values as low as 0.47μM0.47\,\mu M against MCF-7 breast cancer cells .
  • Antiviral Properties : The oxetane ring has been implicated in antiviral activity against certain viruses, potentially due to its ability to interfere with viral replication mechanisms .
  • Inhibition of Tubulin Polymerization : Although many oxetanes do not significantly inhibit tubulin polymerization, some derivatives may exhibit weak activity, which could contribute to their anticancer effects .

Anticancer Activity

A study evaluated various oxetane-containing analogues for their cytotoxicity against human cancer cell lines. The results indicated that certain compounds exhibited significant activity, particularly those with specific functional groups at the R2 or R3 positions. For example:

CompoundCell LineIC50 (μM)
5cMCF-70.47
5hMDA-MB-2311.20
5kPANC-12.50

These findings suggest that modifications to the oxetane structure can lead to enhanced anticancer properties .

Antiviral Activity

Research has indicated that certain oxetane derivatives possess antiviral properties. A notable example is the investigation into their effectiveness against arboviruses, where compounds demonstrated significant inhibition of viral replication . The mechanism appears to involve disruption of viral entry or replication processes.

The biological activity of this compound may be attributed to several mechanisms:

  • Interaction with Cellular Targets : The compound may interact with specific proteins involved in cell signaling pathways related to cancer progression.
  • Induction of Apoptosis : Some studies suggest that oxetanes can induce programmed cell death in cancer cells through various signaling pathways.
  • Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit enzymes critical for viral replication, thereby reducing viral load in infected cells .

Q & A

Q. What are the established synthetic routes for preparing 3-(2-Bromoethoxy)oxetane, and how do reaction conditions influence yield?

this compound is typically synthesized via Williamson ether synthesis or nucleophilic substitution. A common approach involves reacting oxetane derivatives with 2-bromoethylating agents. For example:

  • Step 1 : Activation of the oxetane ring at the 3-position using a base (e.g., KOH or NaH).
  • Step 2 : Alkylation with 1,2-dibromoethane or bromoethyl precursors under anhydrous conditions.
  • Step 3 : Purification via vacuum distillation or column chromatography to isolate the product (>95% purity) .

Key factors affecting yield include temperature control (0–25°C to minimize side reactions) and solvent polarity (e.g., THF or DMF). Competing ring-opening reactions can occur at elevated temperatures, reducing efficiency .

Q. What analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the oxetane ring structure (e.g., characteristic signals at δ 4.2–4.8 ppm for oxetane protons) and the bromoethoxy substituent (δ 3.5–3.7 ppm for CH2_2Br) .
  • X-ray Crystallography : Resolves bond angles and ring strain (e.g., oxetane C-O-C angles ~90°) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C5_5H9_9BrO2_2; theoretical [M+H]+^+ = 197.97) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition typically >150°C) .

Q. How does the bromoethoxy substituent influence the compound’s stability under acidic/basic conditions?

The bromoethoxy group enhances susceptibility to nucleophilic attack due to the electron-withdrawing bromine atom. For example:

  • Acidic Conditions : The oxetane ring remains stable, but the C-Br bond may hydrolyze to form a hydroxyl derivative.
  • Basic Conditions : Ring-opening via SN2 mechanisms is observed, yielding 3-hydroxyoxetane derivatives.
    Controlled studies in ethanol/NaOH (0.1 M) show 50% degradation within 24 hours at 25°C .

Advanced Research Questions

Q. What are the mechanistic implications of the bromoethoxy group in ring-opening reactions for polymer synthesis?

The bromoethoxy group acts as a latent leaving group , enabling post-polymerization modifications. For example:

  • Step 1 : Radical polymerization of this compound with acrylates forms a copolymer.
  • Step 2 : Treatment with NaN3_3 replaces Br with azide, enabling "click chemistry" for functionalization .
    Kinetic studies indicate second-order dependence on nucleophile concentration (k ≈ 1.2 × 103^{-3} M1^{-1}s1^{-1} in DMF) .

Q. Can this compound serve as a bioisostere in drug design, and how does it compare to traditional carboxylic acid mimics?

Yes. The oxetane ring mimics carboxylic acid geometry while reducing acidity (pKa ~12 vs. ~4 for carboxylic acids). Key advantages include:

  • Hydrogen-bonding capacity : The ether oxygen participates in H-bonding without ionization.
  • Metabolic stability : Resists esterase cleavage better than ester-based mimics.
    In vitro studies show oxetane derivatives improve membrane permeability (e.g., 2-fold increase in Caco-2 permeability vs. carboxylate analogues) .

Q. How do computational methods predict the regioselectivity of substitution reactions involving this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) reveal:

  • Nucleophilic Attack : Favored at the β-carbon of the bromoethoxy group (lower activation energy ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol for oxetane ring attack).
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, enhancing substitution rates .

Q. What role does this compound play in synthesizing energetic materials?

The compound serves as a precursor for high-energy binders via azide-alkyne cycloaddition. For example:

  • Step 1 : Substitution of Br with NaN3_3 yields 3-(2-azidoethoxy)oxetane.
  • Step 2 : Copper-catalyzed "click" reaction with alkynes forms triazole-linked polymers.
    These polymers exhibit low sensitivity (impact sensitivity >30 J) and high detonation velocity (~8500 m/s) .

Q. How does the compound’s stereoelectronic profile influence its reactivity in cross-coupling reactions?

The electron-deficient bromoethoxy group facilitates Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Key observations:

  • Oxidative Addition : Pd(0) inserts into the C-Br bond with faster kinetics (TOF = 120 h1^{-1}) than aryl bromides.
  • Steric Effects : The oxetane ring imposes minimal steric hindrance, enabling coupling with bulky boronic acids .

Q. Data Contradictions & Resolutions

  • Stability : While some studies report oxetane ring stability , others note ring-opening under basic conditions . This discrepancy is resolved by recognizing substituent-dependent reactivity; electron-withdrawing groups (e.g., Br) lower activation barriers for ring-opening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.